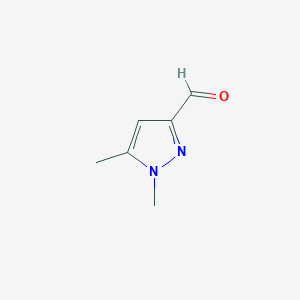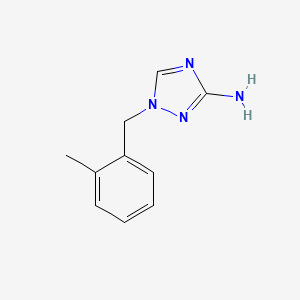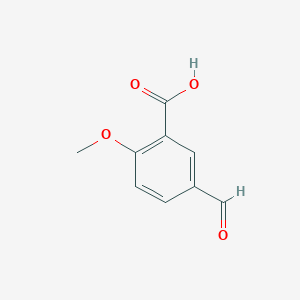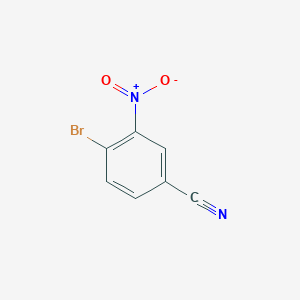
4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C9H11N3S2 . It is also known by other names such as “4-propyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione” and "4-propyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol" .
Molecular Structure Analysis
The molecular structure of “4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” are not detailed in the available literature, 1,2,4-triazole compounds are known to undergo various reactions. For instance, 1H-1,2,4-triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .Physical And Chemical Properties Analysis
The molecular weight of “4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” is 225.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 88 Ų .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
“4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 451501-84-1 . It has a molecular weight of 226.35 . The synthesis of 1,2,4-triazole derivatives, including this compound, can be achieved through triflic anhydride activation followed by microwave-induced cyclodehydration .
Anticancer Applications
1,2,4-triazole derivatives, including “4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol”, have shown promising results as anticancer agents . In a study, compounds similar to this one showed promising cytotoxic activity against Hela cell line . These compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Antimicrobial Applications
1,2,4-triazole derivatives have also been studied for their antimicrobial activities . Compounds similar to “4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” have shown good antimicrobial activities against test microorganisms .
Use as a Directing Group in Chemical Reactions
The 1,2,4-triazole moiety in “4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol” can act as a useful directing group for Ru-catalyzed C-H arylation .
Propiedades
IUPAC Name |
4-propyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h3-4,6H,2,5H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQDANCRFUXMJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407461 |
Source


|
| Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
451501-84-1 |
Source


|
| Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














